molecular formula C27H24N2O5 B14083817 1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14083817
M. Wt: 456.5 g/mol
InChI Key: OZLMIRUXUZUKEE-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound characterized by its unique structure, which includes a chromeno-pyrrole core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

The synthesis of 1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common synthetic methods include:

Industrial production methods may involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness, often employing continuous flow chemistry and automated synthesis techniques.

Chemical Reactions Analysis

1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, often leading to derivatives with modified biological or chemical properties.

Mechanism of Action

The mechanism by which 1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

When compared to other similar compounds, 1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C27H24N2O5

Molecular Weight

456.5 g/mol

IUPAC Name

1-(4-ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H24N2O5/c1-4-33-21-10-8-18(13-22(21)32-3)24-23-25(30)19-12-16(2)7-9-20(19)34-26(23)27(31)29(24)15-17-6-5-11-28-14-17/h5-14,24H,4,15H2,1-3H3

InChI Key

OZLMIRUXUZUKEE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)OC5=C(C3=O)C=C(C=C5)C)OC

Origin of Product

United States

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